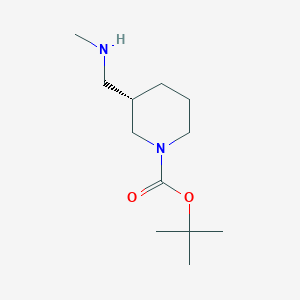

tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate

Description

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate (CAS: 912368-73-1) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and an (S)-configured (methylamino)methyl substituent at the 3-position. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name |

tert-butyl (3S)-3-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYMKDGOQBTQNE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction, where a suitable amine is reacted with the piperidine ring.

Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogs differing in substituents, stereochemistry, or functional groups. Key differences in synthesis, reactivity, and applications are highlighted.

Substituent Variations on the Piperidine Ring

Table 1: Comparison of Substituent Effects

Key Observations :

- Electron Effects: Nitro (15) and bromophenyl (8) substituents increase electrophilicity, contrasting with the electron-donating methylamino group in the target compound.

- Steric Impact: Bulkier groups (e.g., pyrimidoindolyl in 6a) reduce reactivity in sterically demanding reactions compared to the compact methylamino substituent .

- Applications : Bromophenyl and chloropyridazinyl derivatives (e.g., 8, 9) are prioritized in cross-coupling reactions, whereas the target compound’s simpler structure favors modular derivatization .

Stereochemical and Functional Group Modifications

Table 2: Stereochemical and Functional Group Comparisons

Key Observations :

- Hydrophilicity: Hydroxyethyl and methoxy groups (4) increase water solubility compared to the target compound’s methylamino group .

- Chiral Complexity : (3S,4R)-configured analogs require advanced resolution techniques, whereas the target compound’s single stereocenter simplifies synthesis .

Biological Activity

tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate, also known by its CAS number 1017356-25-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), metabolic stability, and case studies highlighting its pharmacological potential.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- CAS Number : 1017356-25-0

- Structure : The compound features a piperidine ring with a tert-butyl group and a methylamino substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential inhibitor in various enzymatic pathways. Notably, compounds with similar structures have been investigated for their effects on glycogen synthase kinase 3 beta (GSK-3β) and other therapeutic targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine ring and substituents significantly influence the biological activity of related compounds. For instance:

- Inhibitory Potency : Compounds with specific configurations at the stereocenter exhibit varying degrees of potency against GSK-3β. For example, studies show that certain amide derivatives derived from similar structures improve metabolic stability while maintaining inhibitory activity .

| Compound | IC₅₀ Value (nM) | Metabolic Stability | Notes |

|---|---|---|---|

| Compound 1 | 480 | Limited half-life (~30 min) | Rapid degradation in human liver microsomes |

| Compound 2 | 360 | Improved stability | Structural modifications enhanced potency |

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Studies indicate that this compound may exhibit vulnerabilities similar to other tertiary alicyclic amines, which are often subject to rapid oxidative metabolism. This can lead to decreased bioavailability and effectiveness in vivo .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate can react with methylating agents (e.g., methyl iodide) in the presence of a base like KCO in DMF at elevated temperatures (80–100°C) under inert conditions (N) . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry, and using catalysts (e.g., DMAP) to accelerate kinetics. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons between δ 1.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 257.23) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- Storage : Store in a sealed container under N at 2–8°C to prevent degradation .

Q. How should researchers address inconsistencies in spectral data during characterization?

- Methodology :

- Cross-Validation : Compare NMR shifts with literature values for analogous piperidine derivatives .

- Isotopic Labeling : Use N-labeled methylamine to trace unexpected peaks in H-N HMBC spectra .

- Dynamic Light Scattering (DLS) : Rule out aggregation or solvent impurities affecting NMR/HPLC results .

Advanced Research Questions

Q. What strategies can mitigate side reactions during functionalization of the piperidine ring?

- Methodology :

- Protecting Groups : Temporarily protect the methylamino group with Boc to prevent undesired alkylation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce byproducts .

- Temperature Control : Lower reaction temperatures (0–20°C) minimize decomposition of sensitive intermediates .

Q. How does the stereochemistry of the methylamino group influence biological activity?

- Methodology :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (S)- and (R)-isomers .

- Binding Assays : Perform competitive inhibition studies with target proteins (e.g., kinases) to compare IC values of enantiomers .

- Molecular Dynamics Simulations : Model hydrogen bonding between the (S)-configured amine and active-site residues .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Process Chemistry : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective purification .

- Reaction Engineering : Optimize heat transfer in large-scale reactors to maintain exothermic reactions under 100°C .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology :

- Dose-Response Studies : Conduct acute toxicity assays in cell lines (e.g., HEK293) at varying concentrations (1–100 µM) to establish LD .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized piperidine derivatives) formed under physiological conditions .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 4-aminopiperidine derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.